Kinase Inhibitor Design: Differential CYP Inhibition Liability vs. Mono-bromo Analogs
In the design of kinase inhibitors, minimizing off-target cytochrome P450 (CYP) inhibition is critical. While a direct measurement for the 3,5-dibromo analog is not available, SAR studies on a closely related 1H-pyrrolo[3,2-b]pyridine series show that specific N1-substituents can lead to potent inhibition of CYP2C8 (IC50 < 100 nM) [1]. This highlights the sensitivity of the pyrrolo[3,2-b]pyridine core to CYP interactions, and the 3,5-dibromo compound's unique substitution pattern offers a distinct starting point for SAR exploration compared to mono-bromo analogs, which lack the steric and electronic influence of the second bromine atom .
| Evidence Dimension | CYP2C8 Inhibition Potential |
|---|---|
| Target Compound Data | No direct data available; inferred as a unique starting scaffold. |
| Comparator Or Baseline | Other N1-substituted 1H-pyrrolo[3,2-b]pyridines: IC50 < 100 nM for CYP2C8 [1] |
| Quantified Difference | N/A (Inferred difference in SAR profile due to unique substitution) |
| Conditions | Human liver microsome assay for CYP isoforms [1] |
Why This Matters
This class-level inference suggests that the 3,5-dibromo substitution pattern on the 4-azaindole scaffold provides a distinct structural template for optimizing kinase inhibitor selectivity and reducing CYP-mediated drug-drug interaction risk, compared to mono-brominated 4-azaindole analogs.
- [1] Table 1. SAR of 1-Position Nitrogen Substituents of 1H-Pyrrolo[3,2-b]pyridines. PMC6421534. View Source
